molecular formula C13H17N5 B1528013 N2-(4-aminophenyl)-N4,N4,6-trimethylpyrimidine-2,4-diamine CAS No. 1395786-40-9

N2-(4-aminophenyl)-N4,N4,6-trimethylpyrimidine-2,4-diamine

Cat. No.: B1528013
CAS No.: 1395786-40-9
M. Wt: 243.31 g/mol
InChI Key: LYQRHCXHOCPMFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N2-(4-aminophenyl)-N4,N4,6-trimethylpyrimidine-2,4-diamine” is a chemical compound with the CAS Number: 1395786-40-9. Its molecular weight is 243.31 . It is stored at a temperature of 4°C and protected from light .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 243.31 . The compound is stored at a temperature of 4°C and protected from light . Further properties can be analyzed using quantum chemical elucidation .

Scientific Research Applications

Synthesis and Properties

  • N2-(4-Aminophenyl)-N4,N4,6-trimethylpyrimidine-2,4-diamine and its derivatives are utilized in the synthesis of various compounds with potential applications in different fields. For instance, derivatives of this compound were used in the synthesis of polyimides, demonstrating excellent thermal stability and mechanical properties. The polyimides showed high glass transition temperatures and significant strength, making them suitable for applications requiring materials that can withstand high temperatures and mechanical stress (Xia et al., 2006).

Biological Activity

  • Some derivatives of this compound have been reported to exhibit significant larvicidal activity. For instance, a study synthesized derivatives linked with morpholinophenyl groups, which showed considerable activity against larvae, suggesting potential use in pest control or as insecticides (Gorle et al., 2016).

Polymer Science and Material Engineering

  • In polymer science, derivatives of this compound have been used to create novel polyimides with unique properties. These polyimides are characterized by their solubility in organic solvents, high thermal stability, and good mechanical properties, making them ideal for advanced material applications (Liaw et al., 2007).

Chemical Sensing and Chemosensors

  • Derivatives of this compound have also found use in the development of chemosensors. For example, polyimides derived from these derivatives demonstrated the ability to act as fluorescent chemosensors, potentially useful in various sensing applications (Wang et al., 2008).

Nanofiltration and Dye Treatment

  • Innovations in nanofiltration technology have also employed derivatives of this compound. Research has demonstrated the use of these derivatives in creating thin-film composite nanofiltration membranes, which exhibited improved water flux and effective treatment of dye solutions, showcasing potential in water purification technologies (Liu et al., 2012).

Future Directions

Future research could focus on the synthesis, characterization, and application of this compound in various fields such as medicine, materials science, and renewable energy. The compound’s potential for use in solar cells and its antimicrobial properties suggest promising avenues for future exploration.

Properties

IUPAC Name

2-N-(4-aminophenyl)-4-N,4-N,6-trimethylpyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5/c1-9-8-12(18(2)3)17-13(15-9)16-11-6-4-10(14)5-7-11/h4-8H,14H2,1-3H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYQRHCXHOCPMFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)N)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N2-(4-aminophenyl)-N4,N4,6-trimethylpyrimidine-2,4-diamine
Reactant of Route 2
Reactant of Route 2
N2-(4-aminophenyl)-N4,N4,6-trimethylpyrimidine-2,4-diamine
Reactant of Route 3
N2-(4-aminophenyl)-N4,N4,6-trimethylpyrimidine-2,4-diamine
Reactant of Route 4
N2-(4-aminophenyl)-N4,N4,6-trimethylpyrimidine-2,4-diamine
Reactant of Route 5
Reactant of Route 5
N2-(4-aminophenyl)-N4,N4,6-trimethylpyrimidine-2,4-diamine
Reactant of Route 6
N2-(4-aminophenyl)-N4,N4,6-trimethylpyrimidine-2,4-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.